molecular formula C19H27NO4 B2844054 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid CAS No. 644982-46-7

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid

Cat. No.: B2844054
CAS No.: 644982-46-7
M. Wt: 333.428
InChI Key: WDYLPDWQDNEXNW-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an o-tolyl group

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the o-tolyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with o-tolyl bromide under basic conditions to introduce the o-tolyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the Boc-protected piperidine and the o-tolyl group makes 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid unique. This combination provides specific steric and electronic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

2-[4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLPDWQDNEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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